molecular formula C21H32N4O3 B2847343 N1-(tert-butyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide CAS No. 922557-18-4

N1-(tert-butyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Cat. No. B2847343
CAS RN: 922557-18-4
M. Wt: 388.512
InChI Key: FCXBHZVWQCEQLK-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and biologically active compounds . The indole group is known to bind with high affinity to multiple receptors, making it useful in the development of new derivatives .


Molecular Structure Analysis

The structure of newly synthesized compounds is typically established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C NMR, and IR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Indole is known to be crystalline and colorless in nature with specific odors .

Scientific Research Applications

  • C-N Bond Formations : tert-Butyl nitrite has been used as a N1 synthon in a multicomponent reaction involving quinolines and isoquinolines, leading to the formation of fused quinolines and isoquinolines through three sequential C-N bond formations (Sau et al., 2018).

  • Morpholine Derivatives Synthesis : A novel approach has been developed for the diastereoselective transformation of 1-tert-butyl-2-(allyloxymethyl)aziridine into various morpholine derivatives, indicating the versatility of tert-butyl-based compounds in organic synthesis (D’hooghe et al., 2006).

  • Herbicide Analysis : tert-Butyl group derivatives have been used in the sensitive gas chromatographic analysis of herbicides like glyphosate and glufosinate, demonstrating their utility in environmental chemistry (Tsunoda, 1993).

  • Chemical Synthesis Innovations : The synthesis of unnatural amino acids and their derivatives, such as triazolylalanine analogues, utilizing tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivatives, showcases the chemical versatility of these compounds (Patil & Luzzio, 2017).

  • Oxidation Catalysts : Dioxidomolybdenum(VI) complexes of tert-butyl morpholine derivatives have shown potential as catalysts for oxygen atom transfer and oxidation reactions, indicating their application in catalysis (Maurya et al., 2016).

  • Polymerization Studies : Research into the polymerization of alkyl methacrylates with tert-butoxy radicals, derived from tert-butyl-based compounds, provides insights into polymer chemistry (Griffiths et al., 1982).

  • Schiff-base Ligands in Copper Complexes : Copper(II) complexes with Schiff-base ligands, including tert-butyl morpholine derivatives, have been synthesized and evaluated for their catalytic activity in alcohol oxidation (Bhattacharjee et al., 2017).

  • Synthesis of HIV-1 Inhibitors : The oxalylation of aryl methyl ketones with tert-butyl methyl oxalate has been used in synthesizing aryl beta-diketo acids, a new class of HIV-1 integrase inhibitors (Jiang et al., 2003).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They could be used in the development of new drugs or therapies.

properties

IUPAC Name

N'-tert-butyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O3/c1-21(2,3)23-20(27)19(26)22-14-18(25-9-11-28-12-10-25)15-5-6-17-16(13-15)7-8-24(17)4/h5-6,13,18H,7-12,14H2,1-4H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXBHZVWQCEQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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